molecular formula C15H21NO4 B12617315 Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester CAS No. 921600-18-2

Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester

Cat. No.: B12617315
CAS No.: 921600-18-2
M. Wt: 279.33 g/mol
InChI Key: ZLOUCDGERAQFGP-NSHDSACASA-N
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Description

Properties

CAS No.

921600-18-2

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

diethyl 2-[[(1S)-1-phenylethyl]amino]propanedioate

InChI

InChI=1S/C15H21NO4/c1-4-19-14(17)13(15(18)20-5-2)16-11(3)12-9-7-6-8-10-12/h6-11,13,16H,4-5H2,1-3H3/t11-/m0/s1

InChI Key

ZLOUCDGERAQFGP-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)C(C(=O)OCC)N[C@@H](C)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Malonic Ester Synthesis

The malonic ester synthesis is a well-established method for preparing various carboxylic acids, including propanedioic acid derivatives. The process involves:

  • Deprotonation : A base (e.g., sodium ethoxide) deprotonates diethyl malonate to form an enolate ion.

  • Alkylation : The enolate acts as a nucleophile in an $$ S_N2 $$ reaction with an alkyl halide (in this case, a phenylethyl halide) to form a substituted malonic ester.

  • Hydrolysis : The resulting compound undergoes hydrolysis in acidic conditions to yield the corresponding carboxylic acid derivative.

  • Decarboxylation : Heating induces decarboxylation, removing carbon dioxide and yielding the final product.

Alkylation with Phenylethylamine

In this method, phenylethylamine can be directly coupled with the malonic acid derivative under acidic or basic conditions:

  • Reagents : Typically, reagents such as thionyl chloride or phosphorus oxychloride are used to activate the carboxylic acid for amine coupling.

  • Reaction Conditions : The reaction is usually performed in an organic solvent like DMF or DMSO at elevated temperatures to facilitate the coupling reaction.

Hydrolysis and Decarboxylation

Following alkylation, hydrolysis converts esters into acids, while decarboxylation can be achieved through heating or using specific catalysts (e.g., sodium acetate):

$$
\text{Ester} + \text{H}_2\text{O} \rightarrow \text{Carboxylic Acid} + \text{Alcohol}
$$

$$
\text{Carboxylic Acid} \rightarrow \text{Product} + \text{CO}_2
$$

Summary of Chemical Reactions

Step Reaction Type Key Reagents
Deprotonation Enolate Formation Sodium Ethoxide
Alkylation $$ S_N2 $$ Reaction Phenylethyl Halide
Hydrolysis Ester Hydrolysis Acidic Conditions
Decarboxylation Thermal Reaction Heat

Research indicates that yields for each step can significantly vary based on reaction conditions:

  • The alkylation step typically yields between 60% to 90% depending on the reactivity of the alkyl halide used.

  • Hydrolysis can achieve near-complete conversion (>95%), while decarboxylation may yield lower percentages due to side reactions.

Chemical Reactions Analysis

Enolate Formation and Alkylation

The malonate backbone allows for enolate generation, though the amino substituent introduces steric and electronic effects:

  • Enolate stability : The electron-donating amino group reduces α-hydrogen acidity compared to unsubstituted malonic esters (pKₐ ~13 vs. ~9–11 for standard malonates) . Stronger bases (e.g., LDA or NaH) may be required for deprotonation.

  • Alkylation selectivity : Alkylation occurs preferentially at the less hindered α-carbon. For example, treatment with NaH and benzyl bromide would yield a monoalkylated product:

Reaction StepConditionsProduct
Enolate formationNaH, THF, 0°CResonance-stabilized enolate
AlkylationR-X (e.g., BnBr), RT2-[[(1S)-1-Phenylethyl]amino]-α-alkylated malonate

Steric hindrance from the (S)-1-phenylethyl group may limit reaction efficiency, necessitating elevated temperatures or polar aprotic solvents .

Hydrolysis and Decarboxylation

The ester groups undergo hydrolysis under acidic or basic conditions, followed by decarboxylation:

  • Basic hydrolysis : NaOH/EtOH converts esters to carboxylates. Subsequent acidification yields 2-[[(1S)-1-phenylethyl]amino]malonic acid .

  • Decarboxylation : Heating the diacid above 100°C induces loss of CO₂, producing 2-[[(1S)-1-phenylethyl]amino]acetic acid :

Diethyl esterNaOH, H2ODiacidΔCH2(NHCH(Ph)CH3)COOH+2CO2\text{Diethyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Diacid} \xrightarrow{\Delta} \text{CH}_2(\text{NHCH}(\text{Ph})\text{CH}_3)\text{COOH} + 2\text{CO}_2

Cyclization Reactions

The amino group can participate in intramolecular reactions:

  • Lactam formation : Under basic conditions, the amine attacks a neighboring ester carbonyl, forming a 5-membered lactam:

ReactantsConditionsProduct
Diethyl esterK₂CO₃, DMF, 80°C3-Oxo-4-[(S)-1-phenylethyl]pyrrolidin-2-one

This parallels the use of malonates in pyrimidin-dione synthesis , where urea reacts with malonic esters to form heterocycles.

Nucleophilic Substitution at the Amino Group

The primary amine can undergo alkylation or acylation:

  • N-Alkylation : Reacting with alkyl halides (e.g., MeI) in the presence of a base (e.g., Et₃N) yields N-alkylated derivatives:

    R-NH2+R’-XR-NH-R’+HX\text{R-NH}_2 + \text{R'-X} \rightarrow \text{R-NH-R'} + \text{HX}
  • Schiff base formation : Condensation with aldehydes/ketones forms imines, useful in asymmetric synthesis .

Stability and Reactivity Considerations

  • Steric effects : The (S)-1-phenylethyl group hinders nucleophilic attack at the central carbon, favoring reactions at the ester termini.

  • Chiral induction : The stereocenter influences enantioselective transformations, as seen in catalytic asymmetric alkylations .

  • Thermal stability : Decarboxylation occurs at lower temperatures (~100°C) compared to unsubstituted malonates (~150°C) due to electron donation from the amino group .

Comparative Reactivity Table

Reaction TypeStandard Malonic Ester2-Amino-Substituted Analogue
Enolate pKₐ~13~15–16 (estimated)
Alkylation EfficiencyHighModerate (steric hindrance)
Decarboxylation Temperature150°C100–120°C
Cyclization TendencyLowHigh (intramolecular amine attack)

Scientific Research Applications

Organic Synthesis

Propanedioic acid derivatives are significant in organic chemistry as they serve as building blocks for synthesizing various complex molecules. The diethyl ester form is particularly useful due to its reactivity and ability to undergo various transformations.

Key Reactions:

  • Alkylation : The compound can be alkylated to produce substituted malonic acids, which are essential in synthesizing larger organic molecules.
  • Condensation Reactions : It participates in condensation reactions leading to the formation of β-keto esters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The pharmaceutical industry utilizes propanedioic acid derivatives for their biological activity and potential therapeutic effects.

Case Studies:

  • Anticancer Agents : Research indicates that derivatives of propanedioic acid exhibit cytotoxicity against certain cancer cell lines. For instance, compounds derived from this diethyl ester have shown promise in inhibiting tumor growth in preclinical studies.
  • Antimicrobial Activity : Some studies suggest that these compounds possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Chemical Manufacturing

In chemical manufacturing, propanedioic acid derivatives are employed as intermediates in the production of various chemicals.

Applications:

  • Polymer Production : They are utilized in synthesizing biodegradable polymers such as poly(lactic-co-glycolic acid), which are important for medical applications like drug delivery systems.
  • Agricultural Chemicals : The compound serves as a precursor for producing herbicides and insecticides, contributing to agricultural efficiency.
  • Acute toxicity studies have shown no significant adverse effects at standard dosage levels.
  • Long-term exposure studies are necessary to fully understand the chronic effects of these compounds.

Mechanism of Action

The mechanism of action of propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester involves its interaction with specific molecular targets. The phenylethylamino group can interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can further interact with biological targets. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of the target compound, highlighting substituent variations and their implications:

Compound Name (CAS) Substituent at C2 Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (Hypothetical) (1S)-1-Phenylethylamino C₁₆H₂₁NO₄ ~291.34 Chiral synthon; pharmaceutical intermediates
Propanedioic acid, 2-[methyl(phenylmethyl)amino]-, 1,3-diethyl ester (1032-02-6) Methyl(phenylmethyl)amino C₁₅H₂₁NO₄ 279.33 Higher lipophilicity (LogP ~2.5); potential CNS activity
Propanedioic acid, 2-(chloromethylene)-, 1,3-diethyl ester (28783-51-9) Chloromethylene C₈H₁₁ClO₄ 206.62 Electrophilic reactivity; agrochemical intermediate
Propanedioic acid, 2-butyl-2-phenyl-, 1,3-diethyl ester (7155-21-7) Butyl-phenyl C₁₇H₂₄O₄ 292.37 Bulky substituents; steric hindrance in reactions
Diethyl Malonate (105-53-3) None (unsubstituted) C₇H₁₂O₄ 160.17 Classic malonate ester; versatile alkylation agent
Key Observations:
  • Chirality: The target compound’s (1S)-1-phenylethylamino group introduces stereoselectivity, distinguishing it from non-chiral analogs like diethyl malonate and chloromethylene derivatives .
  • Reactivity: The chloromethylene substituent (C₈H₁₁ClO₄) enhances electrophilicity, enabling nucleophilic additions, whereas amino-substituted derivatives (e.g., ) may participate in hydrogen bonding or act as ligands in metal catalysis.
  • Lipophilicity : The butyl-phenyl analog (C₁₇H₂₄O₄) exhibits higher LogP (~3.1) compared to the target compound, suggesting improved membrane permeability for drug delivery applications .

Biological Activity

Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₁₉H₃₁N₃O₄
  • Molecular Weight : 345.48 g/mol
  • IUPAC Name : this compound

The compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : The compound may interact with various receptors, including those involved in neurotransmission and inflammation.

Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:

Concentration (µM)% DPPH Scavenging
40085
20070
10050
5030
2515

The EC₅₀ value for DPPH scavenging activity was found to be approximately 100 µM, indicating moderate antioxidant capacity .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies showed effectiveness against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest potential applications in developing antimicrobial agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It was shown to reduce neuronal cell death in models of oxidative stress and excitotoxicity. The mechanism appears to involve modulation of glutamate receptors and enhancement of cellular antioxidant defenses .

Case Studies

  • Case Study on Neuroprotection : A study investigated the effects of the compound on neuronal cultures subjected to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against resistant bacterial strains. The results demonstrated that it could inhibit growth effectively, making it a candidate for further development in antibiotic therapies .

Q & A

What synthetic methodologies are recommended for preparing Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester?

Methodological Answer:
The compound can be synthesized via malonic ester derivatives, leveraging the reactivity of the central carbonyl group. A plausible route involves:

Alkylation/Amination : React diethyl malonate with (1S)-1-phenylethylamine under basic conditions (e.g., NaH or K₂CO₃) to introduce the amino group at the C2 position.

Stereochemical Control : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to ensure retention of the (S)-configuration during amination.

Purification : Employ column chromatography or recrystallization to isolate the product, verifying enantiomeric purity via chiral HPLC or polarimetry.
Reference: Malonic ester reactivity and applications in organic synthesis .

How can researchers resolve discrepancies in reported toxicity data for this compound?

Methodological Answer:
Conflicting toxicity data often arise from variations in experimental design. To reconcile discrepancies:

  • Exposure Routes : Verify if studies used consistent exposure pathways (oral, dermal, inhalation) as per EPA exclusion criteria .
  • Control Groups : Ensure negative controls (vehicle-only) and positive controls (e.g., known toxins) were included to validate assay sensitivity .
  • Sample Purity : Cross-check purity levels (>95% by HPLC) and impurity profiles, as contaminants may skew results .
  • Dose-Response Analysis : Reanalyze data using standardized metrics (e.g., LD₅₀, NOAEL) to ensure comparability across studies .

What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) or GC-MS with derivatization (e.g., silylation) for volatile derivatives.
  • Mass Spectrometry : Employ LC-ESI-MS/MS in MRM mode for high sensitivity, using deuterated internal standards (e.g., d₄-diethyl malonate) to correct matrix effects.
  • Sample Preparation : Liquid-liquid extraction (ethyl acetate) or SPE (C18 cartridges) to isolate the compound from biological fluids.
    Reference: Quantification of propanedioic acid derivatives in plant tissues via GC-MS .

What are the challenges in designing in vivo studies for this compound's metabolic effects?

Methodological Answer:
Key challenges include:

  • Metabolic Stability : Monitor hydrolysis of ester groups (via esterases) using timed blood/tissue sampling and LC-MS analysis.
  • Species-Specific Metabolism : Compare rodent models (e.g., Sprague-Dawley rats) and non-rodent models (e.g., zebrafish) to assess interspecies variability.
  • Exposure Duration : Align study timelines with EPA guidelines (acute vs. chronic exposure) and measure cumulative effects .
  • Tissue Distribution : Use radiolabeled analogs (¹⁴C at the malonyl core) to track biodistribution and metabolite formation .

How should researchers conduct a systematic literature review for this compound?

Methodological Answer:

  • Database Selection : Prioritize PubMed, SciFinder, and Web of Science using Boolean terms:
    ("Propanedioic acid" AND "1,3-diethyl ester") AND (synthesis OR toxicity OR metabolism) .
  • Exclusion Criteria : Filter out studies lacking primary data (reviews) or using mixed substances (e.g., formulations with co-solvents) .
  • Grey Literature : Include EPA reports and OECD toxicity dossiers for regulatory data .

Are there known enzymatic interactions or inhibitory effects associated with this compound?

Methodological Answer:

  • Enzyme Inhibition : Test for competitive inhibition of succinate dehydrogenase (SDH) using mitochondrial assays, comparing IC₅₀ values to malonic acid (a known SDH inhibitor) .
  • Mechanistic Studies : Use X-ray crystallography or molecular docking to map interactions between the compound and SDH’s active site.
  • Metabolic Profiling : Conduct untargeted metabolomics (via NMR or HRMS) to identify disrupted pathways (e.g., TCA cycle intermediates) in treated cell lines.

How can researchers validate the stereochemical integrity of synthesized batches?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to resolve enantiomers, comparing retention times to a certified standard.
  • Circular Dichroism (CD) : Measure CD spectra (200–300 nm) to confirm the (S)-configuration at the phenylethylamino group.
  • X-ray Diffraction : For definitive confirmation, grow single crystals (e.g., in ethanol/water) and solve the crystal structure .

What strategies mitigate degradation during storage of this compound?

Methodological Answer:

  • Storage Conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis and photodegradation.
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation kinetics.
  • Lyophilization : For long-term storage, lyophilize the compound and reconstitute in anhydrous DMSO before use.

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